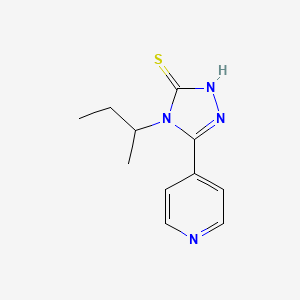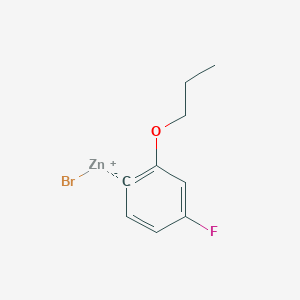
4-Fluoro-2-n-propyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a type of organometallic reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-n-propyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-2-n-propyloxybromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4−Fluoro-2-n-propyloxybromobenzene+Zn→4−Fluoro-2-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-n-propyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base, such as triethylamine, under an inert atmosphere.
Substitution Reactions: Common reagents include halides and other electrophiles, with the reaction often carried out in THF or other aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and another organic group.
Aplicaciones Científicas De Investigación
4-Fluoro-2-n-propyloxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It can be used to create novel materials with specific properties.
Biological Research: It may be used to modify biomolecules for studying biological processes.
Mecanismo De Acción
The mechanism by which 4-Fluoro-2-n-propyloxyphenylzinc bromide exerts its effects involves the transfer of the phenyl group to another molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-methylbenzylmagnesium chloride
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 2,6-Difluorophenylzinc bromide
Uniqueness
4-Fluoro-2-n-propyloxyphenylzinc bromide is unique due to its specific substitution pattern and the presence of the n-propyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent for certain synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H10BrFOZn |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-propoxybenzene-4-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h3-4,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YRAKWUOIQRFYNL-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


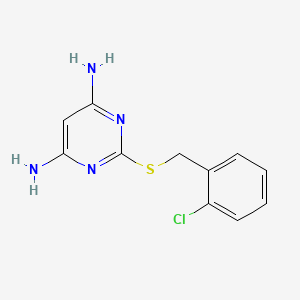
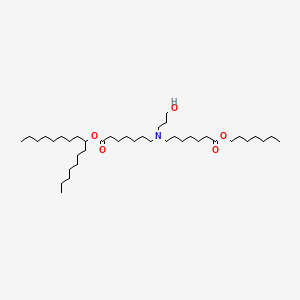
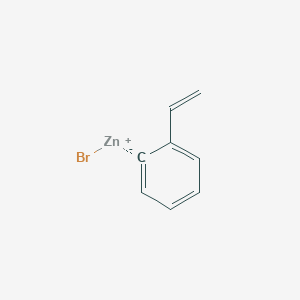
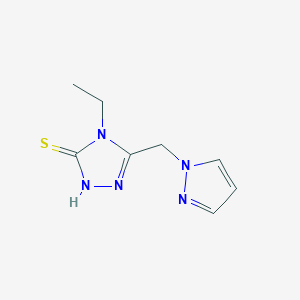
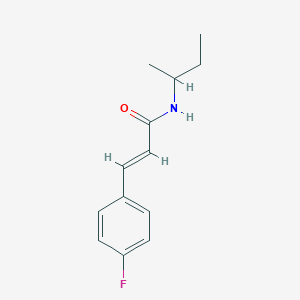
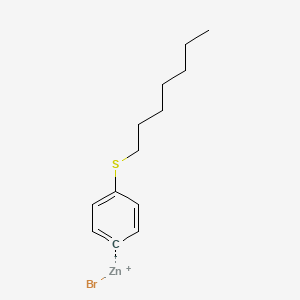
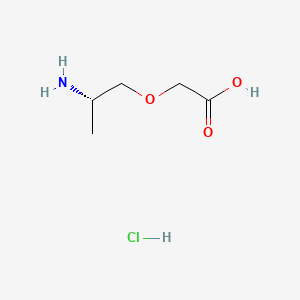

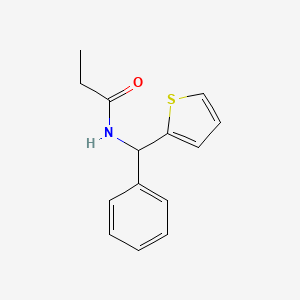
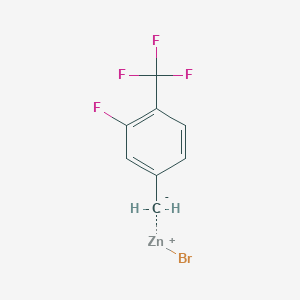
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)

